molecular formula C12H12F2N2O2S B2821569 Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 438223-65-5

Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2821569
CAS No.: 438223-65-5
M. Wt: 286.3
InChI Key: QQVWPTNDWCNUPV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound characterized by its thieno[2,3-b]pyridine core structure, which is substituted with various functional groups including amino, difluoromethyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable diketone

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylate group can be reduced to an alcohol.

  • Substitution: The difluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), often under acidic conditions.

  • Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Alcohols.

  • Substitution: Various substituted thieno[2,3-b]pyridines.

Scientific Research Applications

Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems due to its fluorescent properties.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the manufacture of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate can be compared to other thieno[2,3-b]pyridine derivatives, which may have similar core structures but different substituents. These compounds may exhibit varying degrees of biological activity, solubility, and stability. Examples of similar compounds include:

  • Ethyl 3-amino-3-(difluoromethyl)pentanoate

  • Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

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Properties

IUPAC Name

ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S/c1-3-18-12(17)9-8(15)7-5(2)4-6(10(13)14)16-11(7)19-9/h4,10H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVWPTNDWCNUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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